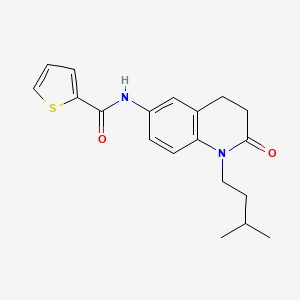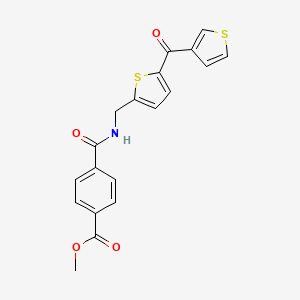
Methyl 4-(((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-(((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate” is a complex organic compound that incorporates a thiophene moiety . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Wissenschaftliche Forschungsanwendungen
Electrochromic Properties and Polymer Synthesis
- Syntheses of novel copolymers containing carbazole : This study focuses on synthesizing compounds including 2,5-bis(3,6-di(thiophen-3-yl)-9H-carbazol-9-yl)thiophene and 1,4-bis[(3,6-di(thiophen-3-yl)-9H-carbazol-9-yl)methyl]benzene. The compounds were synthesized via Ullmann and Suzuki coupling reactions. Homopolymers and copolymers of these compounds with thiophene were synthesized and coated onto an indium tin oxide (ITO) surface. Their spectroelectrochemical and electrochromic properties were investigated, focusing on their switching ability and morphologic properties determined by Scanning Electron Microscopy (SEM) (Aydın & Kaya, 2013).
Polymer Solar Cells
- Efficient ternary blend polymer solar cells : This paper discusses the use of Indene-C60 bisadduct (ICBA) as an electron-cascade acceptor material in polymer solar cells (PSCs). The study found that ICBA improves open circuit voltage (VOC) due to higher lowest unoccupied molecular orbital (LUMO) energy levels relative to PC71BM. Ternary blend devices exhibited an average power conversion efficiency (PCE) of 8.13%, highlighting the potential of these materials in enhancing PSCs' efficiency (Cheng, Li, & Zhan, 2014).
Photophysical Properties
- Synthesis and photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate : This research synthesized and investigated the photophysical properties of methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and methyl 2-hydroxy-4-(5-cyanothiophen-2-yl)benzoate in various solvents. The study showed unique luminescence properties depending on the substituted group, with the methoxy group enhancing the quantum yield of deep blue luminescence significantly in methylene chloride (Kim et al., 2021).
Antitumor Applications
- R17934-NSC 238159: Antitumor Drug : This study investigated a new antitumor agent, R17934 -NSC 238159, which was active against various types of leukemia and carcinoma. The drug's activity was influenced by the vehicle used in the preparation of the suspension, the route of administration, and to a lesser extent by the schedule of administration. The low toxicity of therapeutically active doses suggested potential for clinical application (Atassi & Tagnon, 1975).
Liquid Crystals
- Schiff base/ester liquid crystals with different lateral substituents : This research prepared and investigated Schiff base ester liquid crystals for their mesophase formation and stability. The study compared the mesomorphic properties of these compounds with their previously prepared laterally neat analogues. It revealed that all lateral substituents not only decrease the melting temperature but also the mesophase stability, showing only the nematic phase (Ahmed, Hagar, El-Sayed, & Alnoman, 2019).
Polymer Solar Cells Optimization
- A planar copolymer for high-efficiency polymer solar cells : This paper discusses the synthesis of a copolymer, poly(2-(5-(5,6-bis(octyloxy)-4-(thiophen-2-yl)benzo[c][1,2,5]thiadiazol-7-yl)thiophen-2-yl)-9-octyl-9H-carbazole) (HXS-1), used as the donor material in high-efficiency polymer solar cells. The study highlighted the close packing of polymer chains and achieved a power conversion efficiency (PCE) of 5.4% with HXS-1 and [6,6]-phenyl C71-butyric acid methyl ester (PC71BM) (Qin et al., 2009).
Eigenschaften
IUPAC Name |
methyl 4-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S2/c1-24-19(23)13-4-2-12(3-5-13)18(22)20-10-15-6-7-16(26-15)17(21)14-8-9-25-11-14/h2-9,11H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQYINKMNRZSRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2427457.png)
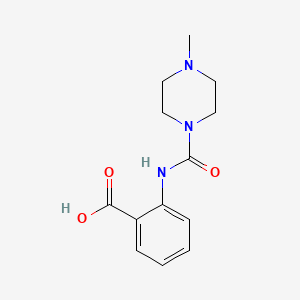
![6-[(1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2427460.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B2427462.png)
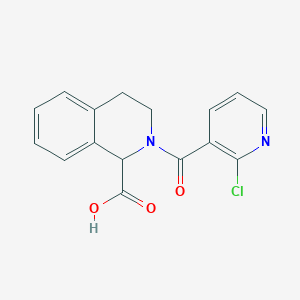
![tert-butyl N-[(1-benzyl-3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2427465.png)
![N-[(2S,3R)-2-(6-Methoxypyridin-3-YL)oxolan-3-YL]prop-2-enamide](/img/structure/B2427471.png)
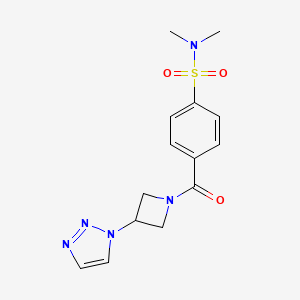
![N-[4-(2-chlorophenoxy)phenyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2427474.png)

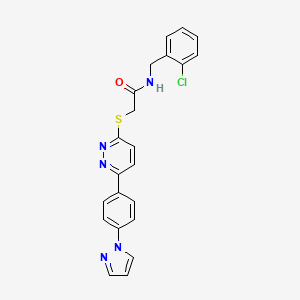
![3-Chloro-N-[cyano(cyclohexyl)methyl]-2-fluorobenzamide](/img/structure/B2427477.png)
![7-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2427478.png)
